Scytalone

Beschreibung

Contextualization within Fungal Secondary Metabolism

Fungi produce a diverse array of secondary metabolites, compounds that are not directly involved in their primary growth and development but often play significant roles in their interaction with the environment, including defense, communication, and survival mdpi.com. Scytalone is a key player in one of the most important secondary metabolic pathways in many fungal species: the biosynthesis of dihydroxynaphthalene (DHN) melanin wikipedia.orgbioaustralis.com. DHN melanin is a dark pigment found in the cell walls of numerous fungi, providing protection against environmental stresses such as UV radiation, desiccation, and the lytic enzymes of host organisms wikipedia.org. The production of this melanin is essential for the pathogenicity of some fungi, including the rice blast fungus Magnaporthe oryzae tandfonline.comoup.com.

Significance as a Biosynthetic Intermediate

This compound holds a pivotal position as an intermediate in the DHN melanin biosynthesis pathway wikipedia.orgbioaustralis.com. This pathway typically starts with the assembly of a polyketide precursor, often 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), synthesized by a polyketide synthase (PKS) asm.orgresearchgate.net. 1,3,6,8-THN is then reduced to this compound by a tetrahydroxynaphthalene reductase asm.orgwikipedia.org. This compound subsequently undergoes a series of enzymatic transformations, including dehydration catalyzed by this compound dehydratase (SCD) to form 1,3,8-trihydroxynaphthalene (1,3,8-THN), followed by reduction to vermelone, and a further dehydration step to yield 1,8-dihydroxynaphthalene (1,8-DHN) asm.orgasm.org. Finally, 1,8-DHN is polymerized to form DHN melanin asm.org.

Research has shown that this compound can be self-inhibitory to fungi if it accumulates excessively asm.org. Studies on Botrytis cinerea have indicated that the compartmentalization and externalization of melanin synthesis enzymes are crucial for managing the potentially toxic effects of intermediates like this compound asm.org. The enzymes involved in the early stages of the pathway, leading up to this compound synthesis, may be located in peroxisomes and endosomes, while the later steps, from this compound onwards, appear to occur in the cell wall, likely to avoid intracellular accumulation of this intermediate asm.org.

Key Intermediates in DHN Melanin Biosynthesis Pathway (Up to this compound):

Acetyl-CoA (starting unit) asm.org

Malonyl-CoA (extender units) researchgate.net

Polyketide precursor (e.g., 1,3,6,8-Tetrahydroxynaphthalene) asm.orgresearchgate.net

this compound asm.org

Interactive Data Table Concept: An interactive table could display the intermediates leading to this compound in the DHN melanin pathway, listing the compound name, and the enzyme catalyzing its formation from the previous intermediate.

Historical Perspective of this compound Research

This compound was first isolated and identified as a fungal metabolite in the early 1970s bioaustralis.comcdnsciencepub.com. Initial research focused on its structural elucidation and its occurrence in various fungal species wikipedia.orgbioaustralis.com. Its significance as a key intermediate in fungal melanin biosynthesis was established through studies utilizing fungal mutants deficient in melanin production cdnsciencepub.comcdnsciencepub.com. These studies demonstrated that such mutants often accumulated this compound, and that providing this compound exogenously could restore melanin synthesis cdnsciencepub.comcdnsciencepub.com. This provided strong evidence for its position in the biosynthetic pathway cdnsciencepub.comcdnsciencepub.com. Further research has delved into the enzymes involved in this compound's biosynthesis and conversion, such as tetrahydroxynaphthalene reductase and this compound dehydratase, and the genes encoding them wikipedia.orgasm.orgebi.ac.uk. The importance of the melanin pathway, and thus this compound, in fungal pathogenicity has also driven research, particularly in the context of developing fungicides that target enzymes like this compound dehydratase tandfonline.comebi.ac.uknih.gov.

Milestones in this compound Research:

First isolation and identification from Scytalidium species (early 1970s) bioaustralis.comcdnsciencepub.com.

Establishment as a melanin biosynthesis intermediate using fungal mutants (mid-1970s) cdnsciencepub.comcdnsciencepub.com.

Characterization of enzymes involved in its metabolism, such as this compound dehydratase asm.orgebi.ac.ukpnas.org.

Investigation of its role in fungal pathogenicity and as a target for fungicides tandfonline.comebi.ac.uknih.gov.

Interactive Data Table Concept: An interactive timeline or table could highlight key historical findings related to this compound research, including the year, the discovery, and the fungal species studied.

Eigenschaften

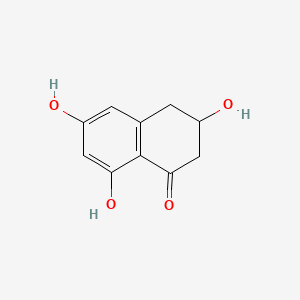

IUPAC Name |

3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVXIIKUFSDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1C=C(C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Scytalone

Overview of the 1,8-Dihydroxynaphthalene (DHN) Melanin Pathway

The DHN melanin pathway is a polyketide synthesis pathway that starts with simple carbon precursors. nih.govacs.orgapsnet.org It involves a series of enzymatic reduction and dehydration reactions to convert initial compounds into the final melanin monomer, 1,8-dihydroxynaphthalene (DHN). nih.govacs.orgresearchgate.net This monomer is then oxidatively polymerized to form the complex DHN melanin polymer. biorxiv.orgacs.org Unlike the L-DOPA melanin pathway, the DHN pathway is entirely enzymatic. nih.gov

Precursor Compounds and Initial Enzymatic Steps

The biosynthesis of DHN melanin begins with acetyl-CoA and malonyl-CoA as precursor molecules. nih.govacs.orgapsnet.org The initial and key enzymatic step is catalyzed by a polyketide synthase (PKS). nih.govacs.orgapsnet.org This enzyme is responsible for the formation of the first cyclic intermediate, 1,3,6,8-tetrahydroxynaphthalene (T4HN). nih.govacs.orgapsnet.org In some fungi, such as Botrytis cinerea, different PKS enzymes (e.g., BcPKS12 and BcPKS13) can initiate T4HN synthesis, sometimes in conjunction with a hydrolase like BcYGH1. nih.govasm.orgmdpi.com

Formation of Scytalone from Tetrahydroxynaphthalene (T4HN)

Following the formation of T4HN, this compound is produced through a reduction reaction. biorxiv.orgnih.govacs.org This step is catalyzed by a tetrahydroxynaphthalene reductase (also known as T4HN reductase). ontosight.aibiorxiv.orgwikipedia.org The reduction of T4HN to this compound is a critical point in the pathway. ontosight.ai Research using labeled acetate has demonstrated that this compound is biosynthesized via the symmetrical aromatic intermediate, T4HN. jst.go.jp

Enzymatic Mechanisms in this compound Formation

The formation of this compound from T4HN is specifically mediated by tetrahydroxynaphthalene reductases. ontosight.aiwikipedia.org

Role of Tetrahydroxynaphthalene Reductases (e.g., BcBRN1/2)

Tetrahydroxynaphthalene reductases (EC 1.1.1.252) are oxidoreductase enzymes that catalyze the NADPH-dependent reduction of T4HN to this compound. wikipedia.orgexpasy.orgqmul.ac.uk In Botrytis cinerea, two homologous genes, Bcbrn1 and Bcbrn2, encode T4HN reductases (BcBRN1 and BcBRN2) that are responsible for synthesizing this compound. asm.orgmdpi.com These enzymes also catalyze a later reduction step in the pathway, converting 1,3,8-trihydroxynaphthalene (T3HN) to vermelone. nih.govasm.orgexpasy.org Studies on the localization of these enzymes in B. cinerea indicate that BcBRN1/2 are initially found in endosomes and are trafficked to the cell wall, where subsequent reactions in the melanin pathway occur. asm.orgresearchgate.netnih.gov This compartmentalization may help the fungus avoid the potential toxicity of intermediate compounds like this compound. asm.orgresearchgate.net

Downstream Conversion of this compound

Once this compound is formed, it undergoes further enzymatic transformation in the DHN melanin pathway. nih.govacs.org

This compound Dehydratase (SCD) Catalysis

This compound is converted to 1,3,8-trihydroxynaphthalene (T3HN) through a dehydration reaction catalyzed by the enzyme this compound dehydratase (SCD) (EC 4.2.1.94). nih.govacs.orguniprot.org SCD is a key enzyme in the DHN melanin pathway and is the target of some commercial fungicides used to control fungal diseases like rice blast. uniprot.orgebi.ac.ukresearchgate.net SCD catalyzes two dehydration steps in the pathway: the conversion of this compound to T3HN and the conversion of vermelone to 1,8-DHN. nih.govnih.govuniprot.org Research into the catalytic mechanism of SCD suggests it functions through an E1cb-like mechanism involving a syn elimination of water. ebi.ac.ukresearchgate.netacs.org Studies using site-directed mutagenesis and kinetic isotope effects have provided insights into the enzyme's active site and reaction mechanism. researchgate.netacs.org For example, studies with deuterated this compound have shown differential exchange rates for hydrogen atoms, supporting a specific stereochemical preference for hydrogen abstraction during the dehydration reaction catalyzed by SCD. researchgate.net SCD is a trimeric enzyme and functions without metal ions or cofactors. pnas.org

Conversion to 1,3,8-Trihydroxynaphthalene (T3HN)

A pivotal step involving this compound is its conversion to 1,3,8-trihydroxynaphthalene (T3HN). This reaction is catalyzed by the enzyme this compound dehydratase (SCD). asm.orgnih.govoup.comebi.ac.uknih.govwikipedia.orguniprot.org this compound dehydratase is a hydro-lyase that specifically cleaves a carbon-oxygen bond, resulting in the elimination of water from this compound to yield T3HN. ebi.ac.ukwikipedia.org Research has indicated that this enzymatic dehydration proceeds through an E1cb-like mechanism involving keto-enol tautomerization and subsequent water elimination. ebi.ac.uk Studies on this compound dehydratase from various fungi, such as Magnaporthe oryzae and Colletotrichum orbiculare, have provided insights into the enzyme's structure and catalytic activity. ebi.ac.ukuniprot.orguniprot.org For instance, site-directed mutagenesis studies on this compound dehydratase have identified specific amino acid residues crucial for substrate recognition and catalytic efficiency, highlighting the importance of the hydroxyl group of the substrate for enzyme catalysis. ebi.ac.uknih.gov

Role in Vermelone Dehydration

Following the conversion of this compound to T3HN, T3HN undergoes reduction by a hydroxynaphthalene reductase (often the same enzyme that acts on T4HN, or a different one like 3HNR) to produce vermelone. asm.orgbiorxiv.orgnih.govoup.comresearchgate.net this compound dehydratase then acts on vermelone, catalyzing a second dehydration step in the pathway. nih.govoup.comebi.ac.uknih.govwikipedia.orguniprot.org This reaction converts vermelone into 1,8-dihydroxynaphthalene (DHN). asm.orgbiorxiv.orgnih.govoup.com Thus, this compound dehydratase plays a dual role in the DHN melanin pathway, catalyzing the dehydration of both this compound and vermelone. ebi.ac.ukwikipedia.orguniprot.org

The sequential action of reductases and this compound dehydratase on intermediates like this compound and vermelone is critical for the progression of the DHN melanin biosynthetic pathway towards the formation of the monomeric precursor, DHN.

Here is a summary of the intermediates and enzymes involved in the conversion of T4HN to DHN via this compound and vermelone:

| Intermediate | Enzyme | Product |

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Tetrahydroxynaphthalene Reductase | This compound |

| This compound | This compound Dehydratase | 1,3,8-Trihydroxynaphthalene (T3HN) |

| 1,3,8-Trihydroxynaphthalene (T3HN) | Hydroxynaphthalene Reductase | Vermelone |

| Vermelone | This compound Dehydratase | 1,8-Dihydroxynaphthalene (DHN) |

Research findings have also indicated the compartmentalization of these biosynthetic steps within fungal cells. For example, in Botrytis cinerea, early-stage enzymes like polyketide synthases and hydrolases are localized in peroxisomes, while reductases involved in converting T4HN to this compound and T3HN to vermelone are found in endosomes and trafficked to the cell surface. asm.org this compound dehydratase, which acts on this compound and vermelone, accumulates in the cell wall. asm.org This spatial separation is thought to be a strategy to manage potentially toxic intermediates like this compound and ensure efficient melanin synthesis in the cell wall. asm.org

Subsequent Steps in DHN Melanin Polymerization

Once 1,8-dihydroxynaphthalene (DHN) is formed, it serves as the direct precursor for the polymerization into DHN melanin. researchgate.netacs.orgnih.govobolibrary.org This polymerization is an oxidative process that leads to the formation of a complex, insoluble macromolecular polymer. researchgate.netbiorxiv.org Enzymes such as laccases and other phenol oxidases are involved in catalyzing the oxidation of DHN to naphthalenequinone intermediates, which then undergo dimerization and polymerization to form DHN melanin. researchgate.netacs.orgresearchgate.net The final structure of DHN melanin is generally considered undefined due to its heterogeneous polymeric nature. researchgate.netbiorxiv.orgresearchgate.net The polymerization step is crucial for the accumulation of melanin in fungal structures, providing the characteristic dark pigmentation and conferring protective properties. nih.govasm.orgbiorxiv.orgwikipedia.org

Enzymology and Structural Biology of Scytalone Dehydratase

Catalytic Mechanism of Scytalone Dehydratase

The catalytic mechanism of this compound dehydratase involves an E1cb-like syn-elimination of water. researchgate.netebi.ac.uk This process is proposed to occur through a keto-enol tautomerization followed by the elimination of water. ebi.ac.uk The enzyme significantly enhances the rate of dehydration compared to the non-enzyme-catalyzed reaction. nih.gov

Proton Abstraction and Dehydration Reactions

The dehydration catalyzed by this compound dehydratase involves the abstraction of a proton from the C2 methylene group of the substrate and the elimination of the C3 hydroxyl group. nih.govrhea-db.org Kinetic isotope effects studies have provided insights into the stereochemical preference for hydrogen abstraction, indicating a syn elimination. researchgate.net Efficient catalysis requires distortion of the substrate's ring system to facilitate these steps. nih.gov

Role of Active Site Residues (e.g., Tyr, His, Asp)

Several active site residues play crucial roles in the catalytic mechanism of this compound dehydratase. A catalytic dyad involving Asp-31 and His-85 is proposed, with His-85 acting as the general base for proton abstraction from the substrate. pnas.orgnih.gov Two tyrosine residues, Tyr-30 and Tyr-50, are involved in binding and activating a critical water molecule that is hydrogen-bonded to the substrate's carbonyl group. pnas.orgnih.govpnas.orgnih.govcapes.gov.br This interaction lowers the pKa of the proton to be abstracted by His-85. pnas.orgnih.gov His-110 is thought to stabilize the intermediate and may assist in distorting the substrate to favor the elimination of the C3 hydroxyl group. nih.govpnas.org Site-directed mutagenesis studies have confirmed the importance of these residues for catalysis and substrate binding. nih.gov Asp-31 is believed to modify the pKa of His-85. ebi.ac.uk Asn-131 is also considered important for correct substrate binding and orientation, and it can form hydrogen bonds with inhibitors. ebi.ac.uknih.govpnas.orgrcsb.org

Here is a table summarizing the roles of some key active site residues:

| Residue | Proposed Role in Catalysis | Supporting Evidence |

| Asp-31 | Part of catalytic dyad; modifies pKa of His-85. ebi.ac.ukpnas.orgnih.gov | Site-directed mutagenesis. nih.govpnas.org |

| His-85 | General base for proton abstraction. ebi.ac.ukpnas.orgnih.gov | Site-directed mutagenesis; kinetic studies. nih.govpnas.org |

| Tyr-30 | Binds and activates catalytic water molecule. pnas.orgnih.govpnas.orgnih.govcapes.gov.br | Molecular orbital theory; crystal structures; mutagenesis. pnas.orgnih.govresearchgate.netnih.gov |

| Tyr-50 | Binds and activates catalytic water molecule. pnas.orgnih.govpnas.orgnih.govcapes.gov.br | Molecular orbital theory; crystal structures; mutagenesis. pnas.orgnih.govresearchgate.netnih.gov |

| His-110 | Stabilizes intermediate; assists substrate distortion. nih.govpnas.org | Site-directed mutagenesis; structural modeling. nih.govpnas.org |

| Asn-131 | Aids in substrate binding and orientation; interacts with inhibitors. ebi.ac.uknih.govpnas.orgrcsb.org | Site-directed mutagenesis; crystal structures. nih.govpnas.orgrcsb.org |

Influence of Water Molecules in Catalysis

Water molecules play a critical role in the catalytic mechanism of this compound dehydratase. pnas.orgnih.govcapes.gov.br Crystal structures have revealed the presence of tightly bound water molecules in the active site. pnas.orgnih.gov A critical water molecule, held in place by Tyr-30 and Tyr-50, acts as a general acid to activate the carbonyl group of the substrate, thereby increasing the acidity of the adjacent α-C-H for abstraction by the protein base. pnas.orgnih.gov This water molecule, along with internal hydrogen bonding, contributes significantly to the stabilization of the transition state or enolate intermediate. pnas.orgnih.govresearchgate.netcapes.gov.br

Structural Characteristics of this compound Dehydratase

Structural studies, including X-ray crystallography, have provided significant insights into the architecture of this compound dehydratase. pnas.orgnih.govnih.gov

Oligomeric State and Subunit Organization

This compound dehydratase is a trimeric enzyme, composed of three identical subunits. pnas.orgnih.gov Each subunit consists of 129 amino acid residues. pnas.orgnih.gov The enzyme exhibits a twisted α+β barrel fold, which is also observed in the Nuclear Transport Factor 2 (NTF2) superfamily, despite low sequence homology. pnas.orgnih.govunl.edupnas.org This structural similarity has been explored in efforts to engineer enzymes with dehydratase activity. pnas.orgnih.gov

Active Site Architecture and Substrate Binding Pockets

The active site of this compound dehydratase is located within a hydrophobic cavity. rcsb.org The ligand-binding pocket has been described as cone-shaped. researchgate.net The architecture of the active site is crucial for substrate binding and catalysis. pnas.orgnih.gov Key active site residues, including the catalytic dyad (Asp-31 and His-85) and the tyrosines (Tyr-30 and Tyr-50) involved in water binding, are strategically positioned within this pocket. nih.govpnas.orgnih.gov The binding of substrates and inhibitors involves interactions with these residues, as well as with hydrophobic residues and tightly bound water molecules. rcsb.orgtandfonline.comresearchgate.net The C-terminal region of the enzyme is thought to cover the active site, ensuring the localization of the inhibitor within the cavity. rcsb.org The active site architecture appears to control substrate recognition and specificity through the shape of the binding pocket and specific interactions. embopress.org

Here is a table summarizing some structural characteristics:

| Feature | Description |

| Oligomeric State | Trimer (three identical subunits) pnas.orgnih.gov |

| Subunit Size | 129 amino acid residues per subunit pnas.orgnih.gov |

| Overall Fold | Twisted α+β barrel pnas.orgnih.govunl.edupnas.org |

| Active Site Location | Hydrophobic cavity rcsb.org |

| Active Site Shape | Cone-shaped researchgate.net |

| Key Structural Elements | Catalytic dyad (Asp-31, His-85), Tyrosines (Tyr-30, Tyr-50), His-110, Asn-131, bound water molecules. pnas.orgnih.govebi.ac.uknih.govpnas.orgnih.govcapes.gov.brrcsb.orgresearchgate.net |

Enzyme Kinetics and Substrate Specificity

This compound dehydratase catalyzes the removal of water from its substrates via an α-proton abstraction mechanism pnas.orgnih.gov. The enzyme's catalytic efficiency is significantly higher than the non-enzyme-catalyzed dehydration of this compound, which is nearly a billion-fold slower at pH 7.0 and 25 °C acs.org.

Studies on the kinetic parameters of this compound dehydratase from Pyricularia oryzae (rice blast fungus) have provided insights into its activity with its physiological substrates, this compound and vermelone, as well as an alternate substrate, 2,3-dihydro-2,5-dihydroxy-4H-benzopyran-4-one (DDBO) uniprot.orgacs.org. The enzyme exhibits comparable affinity for this compound and vermelone acs.orgtandfonline.com.

| Substrate | Km (µM) |

|---|---|

| This compound | 33 uniprot.org |

| Vermelone | 31 uniprot.org |

| 2,3-dihydro-2,5-dihydroxy-4H-benzopyran-4-one (DDBO) | 15 uniprot.org |

Kinetic isotope effects with deuterated this compound suggest that steps following the dehydration partially limit the catalytic turnover rate (kcat) nih.gov. The kcat/Km value for this compound shows a pKa of 7.9, similar to the ionization pKa of the substrate's C6 phenolic hydroxyl group, indicating that the anionic form of this compound does not bind effectively to the enzyme nih.gov.

Site-directed mutagenesis studies have identified key active-site residues important for catalysis and substrate binding, including Asn131, Asp31, His85, His110, Ser129, Tyr30, and Tyr50 nih.govacs.org. His85 is particularly crucial, appearing to function as both a general base and a general acid in a syn elimination mechanism nih.govacs.org. Tyr30 and Tyr50 are implicated in binding and activating a water molecule that hydrogen bonds to the substrate's carbonyl group, lowering the pKa of the proton targeted for abstraction by His85 pnas.orgnih.gov. Ser129 is positioned to form a hydrogen bond with the C6 hydroxyl of this compound, contributing to substrate recognition acs.org.

The enzyme's ability to dehydrate alternate substrates like DDBO has also been investigated. DDBO is a synthetic, non-physiological substrate that is fully dehydrated by this compound dehydratase acs.org. Theoretical calculations suggest that distortions in the substrate ring system required for efficient catalysis via an E1cb-like, syn-elimination mechanism are more readily achieved in DDBO compared to this compound and vermelone researchgate.net.

Enzyme Engineering and Rational Design Studies

The structural characteristics of this compound dehydratase have made it a subject for enzyme engineering and rational design studies, particularly in the context of creating novel biocatalysts pnas.orgcapes.gov.br.

Re-engineering of Homologous Protein Scaffolds for this compound Dehydratase Activity

A notable example of rational design involves the re-engineering of nuclear transport factor 2 (NTF2), a structurally homologous protein scaffold, to exhibit this compound dehydratase-like activity pnas.orgcapes.gov.brgoogle.com. Despite having structural similarities, NTF2 naturally lacks catalytic function pnas.org.

Researchers introduced four key catalytic residues from this compound dehydratase into the NTF2 scaffold to create a this compound dehydratase-like active site pnas.orgcapes.gov.br. Additionally, a C-terminal helix present in this compound dehydratase but absent in NTF2 was added, as it is thought to be important for excluding water from the active site pnas.org.

The engineered NTF2 protein demonstrated catalytic activity, albeit at a lower level compared to the wild-type this compound dehydratase pnas.orgcapes.gov.br. Minimal kcat and Km values of 0.125 min-1 and 800 µM, respectively, were observed with a this compound analogue, 2,3-dihydro-2,5-dihydroxy-4H-benzopyran-4-one (DDBO) pnas.orgcapes.gov.br. This represented at least a 150-fold improvement in activity over the background rate of substrate dehydration by the parent NTF2 protein pnas.orgcapes.gov.brnih.gov.

Q & A

Q. What are the key structural characteristics of Scytalone that influence its role in melanin biosynthesis?

Methodological Answer: To determine structural characteristics, use techniques such as nuclear magnetic resonance (NMR) spectroscopy for bond configuration analysis and X-ray crystallography for 3D molecular geometry. Compare these findings with analogs like 1,3,8-trihydroxynaphthalene (THN) to identify functional groups critical for enzyme binding (e.g., the ketone group at position 2 in this compound) .

Q. How is this compound detected and quantified in fungal melanin biosynthesis pathways?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with UV-Vis detection is standard for quantifying this compound in fungal extracts. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) is recommended. Calibration curves using synthetic this compound standards are essential for validation.

Table 1: Analytical Methods for this compound Detection

| Method | LOD (ng/mL) | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | 10 | Cost-effective, reproducible | Lower sensitivity |

| LC-MS | 0.5 | High specificity, low LOD | Expensive instrumentation |

| TLC | 100 | Rapid screening | Semi-quantitative, low resolution |

Reference: Adapted from protocols in fungal melanin studies .

Q. What experimental models are suitable for studying this compound’s role in fungal pathogenicity?

Methodological Answer: Use gene knockout strains (e.g., scd1 mutants in Magnaporthe oryzae) to compare melanization and appressorium formation with wild-type strains. Quantify virulence via plant infection assays under controlled humidity and temperature .

Advanced Research Questions

Q. How do regulatory networks control this compound synthesis in response to environmental stressors?

Methodological Answer: Conduct transcriptomic analysis (RNA-seq) under stress conditions (e.g., oxidative stress, pH changes) to identify transcription factors (e.g Cmr1 in Cochliobolus heterostrophus) regulating SCD gene clusters. Validate via chromatin immunoprecipitation (ChIP-seq) and promoter-reporter assays .

Q. How can researchers resolve contradictory data on rate-limiting steps in this compound biosynthesis across fungal species?

Methodological Answer: Perform comparative enzyme kinetics using purified enzymes (e.g., THN reductase, this compound dehydratase) from divergent species. Use isotope tracing (¹⁴C-labeled THN) to track flux through the pathway. Statistical meta-analysis of published kinetic parameters can identify conserved bottlenecks .

Q. What strategies optimize heterologous expression of this compound biosynthetic genes for in vitro studies?

Methodological Answer: Clone SCD genes into yeast (e.g., Pichia pastoris) with codon optimization and inducible promoters. Monitor expression via Western blot and activity via enzymatic assays. Troubleshoot protein solubility using fusion tags (e.g., GST) .

Q. How do post-translational modifications of this compound-associated enzymes affect catalytic efficiency?

Methodological Answer: Employ phosphoproteomics and site-directed mutagenesis to identify critical modification sites (e.g., phosphorylation at Ser-152 in this compound dehydratase). Compare kinetic parameters (kcat, Km) of wild-type and mutant enzymes .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound accumulation data across replicate experiments?

Methodological Answer: Apply mixed-effects models to account for batch variations. Normalize data using internal standards (e.g., deuterated this compound). Use ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences. Report confidence intervals and effect sizes .

Q. What bioinformatics tools are effective for predicting this compound-binding proteins in non-model fungi?

Methodological Answer: Use homology modeling (SWISS-MODEL) with templates from Aspergillus this compound dehydratase. Perform molecular docking (AutoDock Vina) to screen putative interactors. Validate via surface plasmon resonance (SPR) .

Experimental Design & Validation

Q. How to design a robust study linking this compound transport mechanisms to fungal virulence?

Methodological Answer: Combine transport inhibitor assays (e.g., ABC transporter blockers) with live-cell imaging of this compound localization in Botrytis cinerea. Correlate intracellular this compound levels with melanization rates and infection efficacy using linear regression models .

Q. What controls are essential when testing this compound inhibitors in antifungal assays?

Methodological Answer: Include (1) solvent controls (DMSO), (2) known melanin inhibitors (tricyclazole), and (3) non-targeting compounds. Verify inhibitor specificity via enzyme activity assays and cytotoxicity tests on human cell lines .

Literature Synthesis & Gaps

Q. How to systematically evaluate conflicting hypotheses about this compound’s antioxidant role in fungi?

Methodological Answer: Conduct a systematic review using PRISMA guidelines. Categorize studies by fungal species, experimental conditions, and antioxidant assays (e.g., DPPH scavenging). Use meta-regression to assess the influence of variables like pH or growth phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.